N-{3-[(2-FURYLMETHYL)CARBAMOYL]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL}-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE
Overview
Description
N-{3-[(2-FURYLMETHYL)CARBAMOYL]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL}-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE is a complex organic compound with a unique structure that includes a furan ring, a hexahydrocycloocta[b]thiophene ring, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2-FURYLMETHYL)CARBAMOYL]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL}-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE involves multiple steps. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as 2-furylmethylamine.
Formation of the Hexahydrocycloocta[b]thiophene Ring: This ring can be synthesized through a series of cyclization reactions involving sulfur-containing precursors.
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of a suitable precursor, such as 3,5-dimethyl-4-isoxazolecarboxylic acid.
Coupling Reactions: The final compound is formed through coupling reactions that link the furan, hexahydrocycloocta[b]thiophene, and isoxazole rings together.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2-FURYLMETHYL)CARBAMOYL]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL}-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.
Scientific Research Applications
N-{3-[(2-FURYLMETHYL)CARBAMOYL]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL}-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of N-{3-[(2-FURYLMETHYL)CARBAMOYL]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL}-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide
- N-(2-furylmethyl)-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- N-(2-furylmethyl)-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Uniqueness
N-{3-[(2-FURYLMETHYL)CARBAMOYL]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL}-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-[3-(furan-2-ylmethylcarbamoyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-13-18(14(2)29-25-13)21(27)24-22-19(20(26)23-12-15-8-7-11-28-15)16-9-5-3-4-6-10-17(16)30-22/h7-8,11H,3-6,9-10,12H2,1-2H3,(H,23,26)(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWUWGNHYRKYFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=C(C3=C(S2)CCCCCC3)C(=O)NCC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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